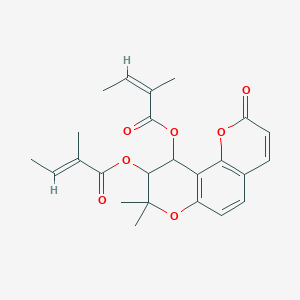

Praeruptorin B; Anomalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine for treating respiratory ailments such as cold, cough, and upper respiratory infections . Praeruptorin B has been found to exhibit various pharmacological activities, including cardiovascular, pulmonary, immune, and nervous system benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin B can be synthesized through several chemical routes. One common method involves the isolation of the compound from the roots of Peucedanum praeruptorum using solvent extraction followed by chromatographic purification . The synthetic route typically involves the use of organic solvents such as methanol or ethanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Praeruptorin B involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain high-purity Praeruptorin B .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin B undergoes various chemical reactions, including:

Oxidation: Praeruptorin B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert Praeruptorin B into its reduced forms using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogen sources like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered pharmacological properties.

Reduction: Formation of reduced derivatives with potential changes in biological activity.

Substitution: Formation of halogenated derivatives with modified chemical and biological properties.

Scientific Research Applications

Praeruptorin B has been extensively studied for its scientific research applications in various fields:

Biology: Studied for its effects on cellular processes, including cell migration, invasion, and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and metabolic diseases

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Praeruptorin B exerts its effects through various molecular targets and pathways:

Cardiovascular System: It modulates calcium channels and inhibits platelet aggregation, leading to improved cardiovascular health.

Pulmonary System: It exhibits bronchodilatory effects by relaxing smooth muscles in the respiratory tract.

Immune System: It modulates immune responses by inhibiting the production of pro-inflammatory cytokines.

Nervous System: It exerts neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.

Comparison with Similar Compounds

Praeruptorin B is unique among pyranocoumarins due to its specific pharmacological profile. Similar compounds include:

Praeruptorin A: Another pyranocoumarin with similar but distinct pharmacological activities.

Khellactone Derivatives: A class of compounds with diverse biological properties, including anti-hypertensive and anti-HIV effects.

Furanocoumarins: Compounds with different structural features and biological activities compared to pyranocoumarins.

Praeruptorin B stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.

Properties

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+ |

InChI Key |

PNTWXEIQXBRCPS-MFUUIURDSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9S,10S)-8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789380.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B10789394.png)

![[(1R,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789400.png)

![[(9S,10S)-8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10789420.png)

![sodium;[5-[(1S,2S)-2-[(9S,11R,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B10789429.png)

![cyclo[Abu-Sar-N(Me)Leu-Val-N(Me)Leu-Ala-D-Ala-N(Me)Leu-N(Me)Leu-N(Me)Val-DL-N(Me)Bmt(E)]](/img/structure/B10789433.png)

![[(1S,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate](/img/structure/B10789435.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6S,7S,8R,9R,12S,13S,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789450.png)

![(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10789469.png)